molecular formula C16H18N2O5S B469024 N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide CAS No. 817187-52-3

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

Cat. No.: B469024
CAS No.: 817187-52-3
M. Wt: 350.4g/mol
InChI Key: GVEHFRJJZJPJEI-UHFFFAOYSA-N
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Description

N-{[(2-Furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic core linked to a thiourea moiety (carbonothioyl group) and a 2-furylmethylamine substituent.

Properties

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-20-12-7-10(8-13(21-2)14(12)22-3)15(19)18-16(24)17-9-11-5-4-6-23-11/h4-8H,9H2,1-3H3,(H2,17,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEHFRJJZJPJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-furylmethylamine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Scientific Research Applications

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to three primary classes of analogs: (1) trimethoxybenzamides with varied aryl/heteroaryl substituents , (2) thiourea-linked benzamides , and (3) furan-containing derivatives . Key comparisons are outlined below:

Structural Analogues with Aryl/Heteroaryl Substituents

Compounds 4a–4d () and 2a–2c () share the 3,4,5-trimethoxybenzamide core but differ in their substituents:

  • 4a: Contains an o-tolylamino group. Melting point (m.p.): 222–224°C. IR peaks at 3270 cm⁻¹ (NH), 1660 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=C) .
  • 2a: Features a 3-chlorophenylamino group. Yield: 54.33%, m.p. 248–250°C. $^{1}\text{H-NMR}$ shows aromatic protons at δ 7.35–7.62 ppm .
  • 4d: Substituted with a 4-hydroxyphenylamino group. Lower m.p. (214–216°C) compared to 4a, likely due to increased polarity .

Key Insight : Electron-withdrawing groups (e.g., Cl in 2a ) increase melting points and alter NMR chemical shifts, while polar groups (e.g., OH in 4d ) reduce melting points .

Thiourea-Linked Benzamides

Compounds from , such as A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) and H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide), lack the trimethoxy and furan groups but highlight the thiourea moiety’s role in antioxidant activity. H10 showed 87.7% inhibition in radical scavenging assays, outperforming A8 (86.6%) due to the methoxy group’s electron-donating effect .

Comparison : The target compound’s 3,4,5-trimethoxy and furan groups may enhance lipophilicity and bioavailability compared to simpler benzamide thioureas .

Furan-Containing Derivatives

Compounds 6a–e () incorporate furan and hydrazine linkages:

  • 6a : Features a 4-chlorophenyl group. $^{13}\text{C-NMR}$ signals at δ 164.24 and 164.75 ppm confirm dual amide C=O groups. Yield: 50.54%, m.p. 209–211°C .
  • 6c: Contains a 4-(dimethylamino)phenyl group. Lower m.p. (215–217°C) due to steric hindrance from the dimethylamino group .

Key Insight : Furan’s electron-rich nature stabilizes conjugated systems, as seen in 6a ’s olefinic proton signals (δ 7.22–7.25 ppm) .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogs

Compound ID Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
4a o-Tolylamino 222–224 N/A IR: 1660 cm⁻¹ (C=O); $^{1}\text{H-NMR}$: δ 6.61–7.81 ppm
2a 3-Chlorophenylamino 248–250 54.33 $^{1}\text{H-NMR}$: δ 7.35–7.62 ppm
H10 4-Methoxyphenylamino N/A N/A Antioxidant activity: 87.7% inhibition
6a 4-Chlorophenyl + hydrazine 209–211 50.54 $^{13}\text{C-NMR}$: δ 164.24 (C=O)

Biological Activity

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O5S
  • Molecular Weight : 366.39 g/mol

The compound features a trimethoxybenzamide structure with a furylmethylamino group, which contributes to its biological properties. The presence of the carbonothioyl moiety may enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancer cells.

Inhibition of Histone Deacetylases (HDACs)

  • Target Enzymes : HDAC1, HDAC2, HDAC3
  • IC50 Values :
    • HDAC1: 95.2 nM
    • HDAC2: 260.7 nM
    • HDAC3: 255.7 nM

These values suggest that the compound exhibits potent inhibitory activity against these enzymes, which is significant for therapeutic applications in cancer treatment .

Antitumor Activity

A study focusing on the antiproliferative effects of this compound demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
A27802.66Induction of G2/M phase arrest
HepG21.73Induction of apoptosis

The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HepG2 cells, suggesting its potential as a lead compound for developing bifunctional HDAC inhibitors for solid tumors .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise in reducing inflammation. In vitro studies indicated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Safety and Toxicology

Preliminary toxicological assessments have indicated that while the compound shows significant biological activity, further studies are required to evaluate its safety profile comprehensively. The therapeutic index needs to be established through rigorous preclinical trials.

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